molecular formula C14H17FN2O4 B2776505 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid CAS No. 873570-41-3

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Cat. No.: B2776505
CAS No.: 873570-41-3
M. Wt: 296.298
InChI Key: ZXSNCYPGKSNYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is an organic compound that features a fluorophenyl group, an amino group, a morpholino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Fluorophenyl Intermediate:

    Amination: The fluorophenyl intermediate is then subjected to amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Morpholino Group Introduction:

    Butanoic Acid Formation: Finally, the butanoic acid moiety is introduced through carboxylation reactions, often using carbon dioxide and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and enzymes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholino group may contribute to its solubility and stability. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
  • 4-((3-Bromophenyl)amino)-2-morpholino-4-oxobutanoic acid
  • 4-((3-Methylphenyl)amino)-2-morpholino-4-oxobutanoic acid

Uniqueness

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different reactivity and biological activity profiles.

Properties

IUPAC Name

4-(3-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-10-2-1-3-11(8-10)16-13(18)9-12(14(19)20)17-4-6-21-7-5-17/h1-3,8,12H,4-7,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSNCYPGKSNYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.